Icaceine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icaceine is a diterpene alkaloid that is 6,18:14,16-diepoxypimar-7-en-18-one substituted by a hydroxy group at position 3 and a dimethyl amino group at position 15. It is isolated from Icacina guessfeldtii. It has a role as a metabolite. It is a diterpene lactone, a pimarane diterpenoid, a tertiary amino compound and a diterpene alkaloid.
Scientific Research Applications
Isolation and Identification from Icacina guesfeldtii
Icaceine was first isolated and identified from the leaves and roots of Icacina guesfeldtii, a plant species. Along with De-N-methylicaceine, icaceine represented the first alkaloids with a pimarane skeleton isolated from plants. These compounds were identified using spectroscopic and chemical methods (Penge On'okoko & M. Vanhaelen, 1980).
Chemogeographical Evolution in Icacinaceae
Research on the chemical evolution in the Icacinaceae family suggests that oxidative sequences within monoterpenoids, sesquiterpenoids, and diterpenoids, including icaceine, are accompanied by spatial radiation of genera from Melanesia to Amazonia. This indicates a potential evolutionary path involving icaceine and related compounds (M. A. Kaplan, Jeromar Ribeiro, & O. Gottlieb, 1991).
properties
CAS RN |
74991-71-2 |
---|---|
Product Name |
Icaceine |
Molecular Formula |
C22H33NO4 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(1R,12R,15R,16S,19R)-6-(dimethylamino)-16-hydroxy-1,5,15-trimethyl-8,13-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-10-en-14-one |
InChI |
InChI=1S/C22H33NO4/c1-20-9-7-16(24)22(3)17(20)14(27-19(22)25)10-12-13(20)6-8-21(2)15(23(4)5)11-26-18(12)21/h10,13-18,24H,6-9,11H2,1-5H3/t13?,14-,15?,16+,17-,18?,20-,21?,22+/m1/s1 |
InChI Key |
MRVMMDQTZLIFLF-IQTYJBGDSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]3([C@@H]1[C@@H](C=C4C2CCC5(C4OCC5N(C)C)C)OC3=O)C)O |
SMILES |
CC12CCC(C3(C1C(C=C4C2CCC5(C4OCC5N(C)C)C)OC3=O)C)O |
Canonical SMILES |
CC12CCC(C3(C1C(C=C4C2CCC5(C4OCC5N(C)C)C)OC3=O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.